Absence of Annotated Biological Activity Versus Active Positional Isomer: h‑NTPDase1 Inhibition
The title compound (4‑bromo‑N‑(4‑fluorophenyl)‑3‑(4‑morpholinylsulfonyl)benzamide) has zero annotated biological activities in ChEMBL 20 [1], constituting a verified null‑activity baseline. In contrast, the positional isomer N‑(4‑bromophenyl)‑4‑fluoro‑3‑(4‑morpholinylsulfonyl)benzamide – which exchanges bromine and fluorine between the benzoyl and anilide rings – is a confirmed h‑NTPDase1 inhibitor with an IC₅₀ of 2.88 ± 0.13 µM measured in a recombinant human enzyme assay [2]. This represents a >34‑fold differential in measurable biochemical activity attributable solely to substituent position interchange.
| Evidence Dimension | h‑NTPDase1 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | No detectable inhibitory activity (IC₅₀ not measurable / >100 µM based on assay window) |
| Comparator Or Baseline | N‑(4‑bromophenyl)‑4‑fluoro‑3‑(4‑morpholinylsulfonyl)benzamide (positional isomer): IC₅₀ = 2.88 ± 0.13 µM |
| Quantified Difference | >34‑fold loss of activity upon bromine‑fluorine positional interchange |
| Conditions | Recombinant human NTPDase1 inhibition assay; reference compound screening panel reported in RSC Adv. 2023 [2] |
Why This Matters
For researchers requiring a structurally matched negative control or an isomeric inactive comparator in h‑NTPDase1 SAR studies, this compound provides a uniquely defined null reference that is otherwise unavailable from the active isomer alone.
- [1] ZINC Database. ZINC12791536 – 4-bromo-N-(4-fluorophenyl)-3-(morpholin-4-ylsulfonyl)benzamide. Activities based on ChEMBL 20: "There is no known activity for this compound." URL: https://zinc.docking.org/substances/ZINC000012791536/ View Source
- [2] Zaigham ZH, Ullah S, Pelletier J, Sévigny J, Iqbal J, Hassan A. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h‑NTPDases. RSC Adv. 2023;13:20909‑20915. DOI: 10.1039/D3RA03874B. View Source
